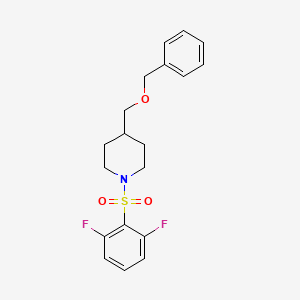

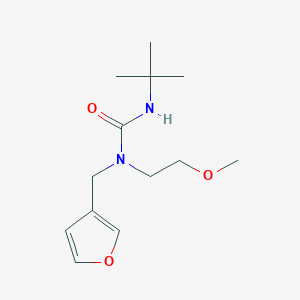

![molecular formula C8H8N2O2 B2753786 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid CAS No. 1007386-48-2](/img/structure/B2753786.png)

4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid” is a chemical compound with the empirical formula C9H10N2O2 and a molecular weight of 178.19 . It is a solid substance .

Synthesis Analysis

The synthesis of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives has been achieved through various methods. For instance, a novel electroluminescent material based on a pyrrolo[3,2-b]pyrrole skeleton was synthesized and fully characterized by elemental analysis, mass spectrometry, NMR spectroscopy, and X-ray crystallography . Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles were also synthesized, and their absorption and fluorescence properties were investigated .Molecular Structure Analysis

The molecular structure of “4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid” can be represented by the SMILES string CN1C2=C(C=C1)NC(C(OC)=O)=C2 . The InChI key for this compound is XQCPLESDFXIODP-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been studied in various contexts. For example, π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole chromophores with varying electron-donating or electron-withdrawing capabilities were synthesized via Suzuki cross-coupling reactions . The influence of functionality on optoelectronic properties was elucidated .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been investigated. For instance, the synthesized 1,4-bis (4-bromophenyl)-2,5-bis (4-nitrophenyl)-1,4-dihydropyrrole [3,2-b]pyrrole (PyBN) showed varying photoactivity upon irradiation at different wavelengths .Wissenschaftliche Forschungsanwendungen

Mechanoresponsive Material

The compound has been used to create a mechanoresponsive material with aggregation-induced emission (AIE) activity . This material exhibits reversible mechanofluorochromic (MFC) behavior, which means it changes its photoluminescence properties when mechanical stimulation is applied . This property makes it potentially useful in rewritable data storage .

Optoelectronic Properties

The compound has been used to study the influence of peripheral functionality on the optoelectronic properties of conjugated materials . This research is important for the continued development of chromophores for various applications .

High-Contrast Electrochromism

Some derivatives of the compound display high-contrast electrochromism . This property makes them potentially compelling in electronic devices .

Resistive Memory Devices

1,4-dihydropyrrolo[3,2-b]pyrroles have been used in various fields including resistive memory devices . These devices are used for data storage and retrieval .

Organic Solid-State Emitters

The compound has been used in the creation of organic solid-state emitters . These emitters are used in various optoelectronic devices .

Organic Light-Emitting Diodes (OLEDs)

1,4-dihydropyrrolo[3,2-b]pyrroles have also found application in organic light-emitting diodes (OLEDs) . OLEDs are used in display technology for televisions, mobile phones, and computer monitors .

Plastic Coloring and Surface Coatings

Diketopyrrolopyrrole derivatives (DPPs), which include 1,4-dihydropyrrolo[3,2-b]pyrroles, have been used in plastic coloring and surface coatings . They are chosen for their luminous colors and high stability .

Colour Filters

DPPs are also used as colour filters due to their luminous colours . They are widely used in many optic systems, such as information storage and monitoring devices .

Zukünftige Richtungen

The future directions for the study and application of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives are promising. They have potential usefulness as advanced optoelectronic materials . For instance, PyBN shows wavelength-selective photoactivity with potential application in dual-wavelength volumetric additive manufacturing .

Eigenschaften

IUPAC Name |

1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-3-2-5-7(10)4-6(9-5)8(11)12/h2-4,9H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNMFJGDGQHMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid | |

CAS RN |

1007386-48-2 |

Source

|

| Record name | 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

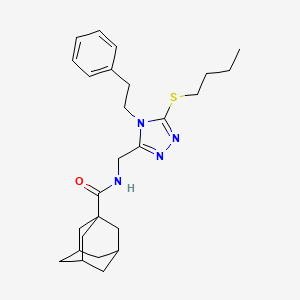

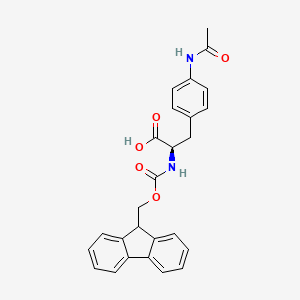

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2753703.png)

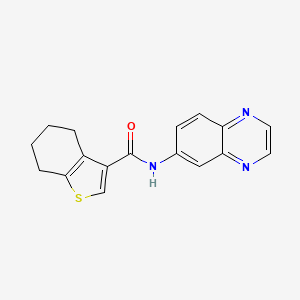

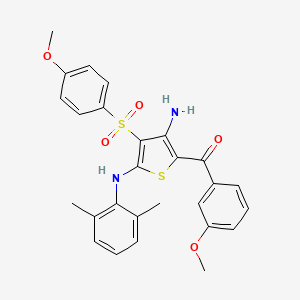

![2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753705.png)

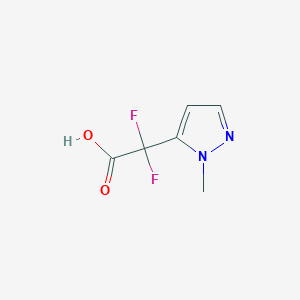

![Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2753707.png)

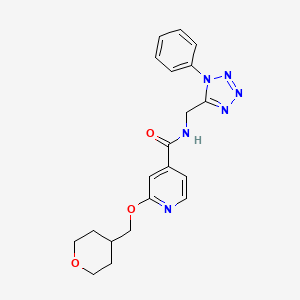

![[1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylpropyl)amine](/img/structure/B2753715.png)

![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)